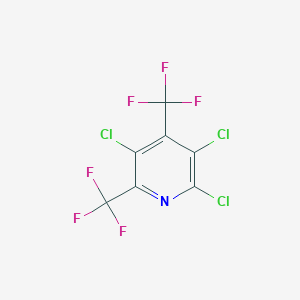
2,3,5-トリクロロ-4,6-ビス(トリフルオロメチル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7Cl3F6N. It is characterized by the presence of three chlorine atoms and two trifluoromethyl groups attached to a pyridine ring.
科学的研究の応用
2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
準備方法
The synthesis of 2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common synthetic route includes the reaction of pyridine with chlorine and trifluoromethylating agents under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity .
化学反応の分析
2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical processes and pathways, leading to the compound’s observed effects .
類似化合物との比較
2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the chlorine and trifluoromethyl groups.
2,3,4-Trichloro-5-(difluoromethyl)pyridine: This compound has one less fluorine atom compared to 2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine.
The uniqueness of 2,3,5-Trichloro-4,6-bis(trifluoromethyl)pyridine lies in its specific arrangement of chlorine and trifluoromethyl groups, which can result in distinct chemical and biological properties.
特性
IUPAC Name |
2,3,5-trichloro-4,6-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F6N/c8-2-1(6(11,12)13)3(9)5(10)17-4(2)7(14,15)16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWWGZUWYQHWIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
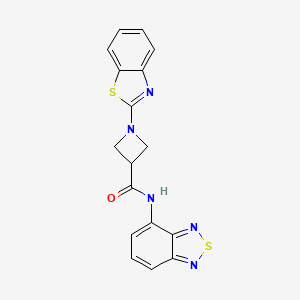
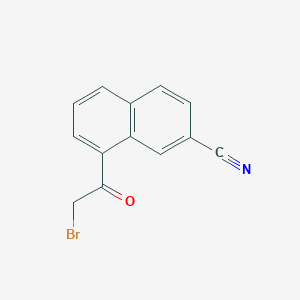
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)
![N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2359462.png)
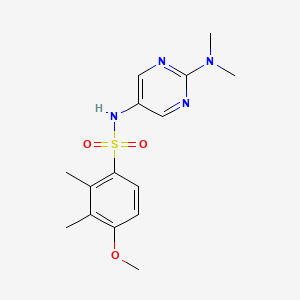
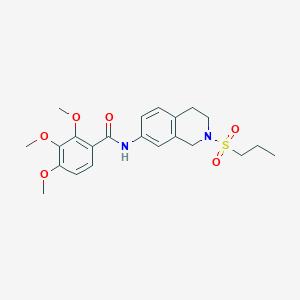
![(2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2359467.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)
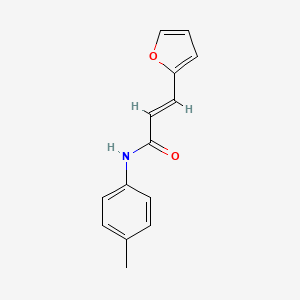
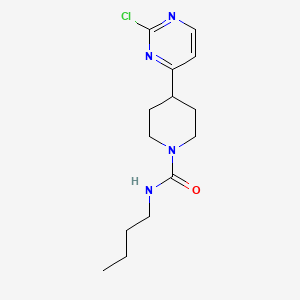
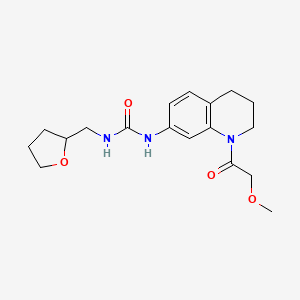
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)
